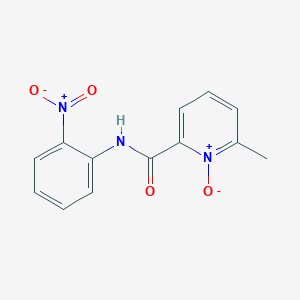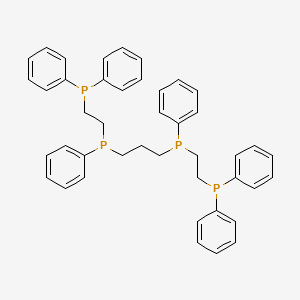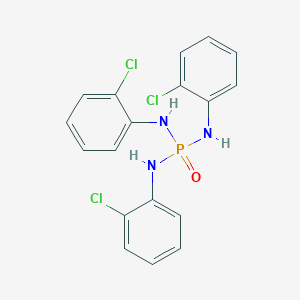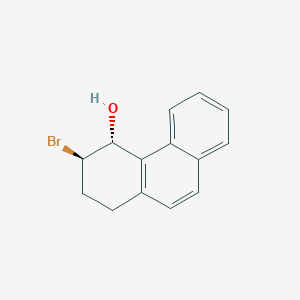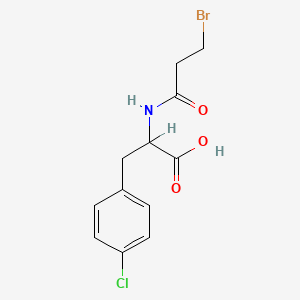
N-(3-Bromo-1-oxopropyl)-4-chloro-DL-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromo-1-oxopropyl)-4-chloro-DL-phenylalanine is a synthetic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-1-oxopropyl)-4-chloro-DL-phenylalanine typically involves the reaction of 4-chloro-DL-phenylalanine with 3-bromo-1-oxopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Bromo-1-oxopropyl)-4-chloro-DL-phenylalanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(3-Bromo-1-oxopropyl)-4-chloro-DL-phenylalanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Bromo-1-oxopropyl)-4-chloro-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Bromo-1-oxopropyl)ferrocene: A compound with similar structural features but containing a ferrocene moiety.
Benzoic acid, 3-[(3-bromo-1-oxopropyl)amino]-, methyl ester: Another compound with a similar bromo-oxopropyl group.
Uniqueness
N-(3-Bromo-1-oxopropyl)-4-chloro-DL-phenylalanine is unique due to the presence of both bromo and chloro groups along with the phenylalanine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
55327-84-9 |
|---|---|
Fórmula molecular |
C12H13BrClNO3 |
Peso molecular |
334.59 g/mol |
Nombre IUPAC |
2-(3-bromopropanoylamino)-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C12H13BrClNO3/c13-6-5-11(16)15-10(12(17)18)7-8-1-3-9(14)4-2-8/h1-4,10H,5-7H2,(H,15,16)(H,17,18) |
Clave InChI |
NNCMRXGHALGAMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


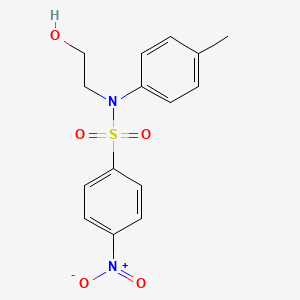
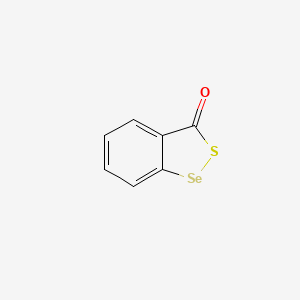
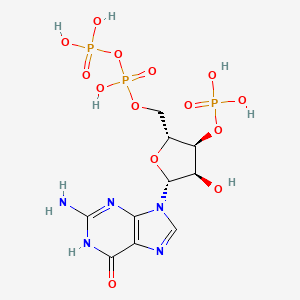
![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)

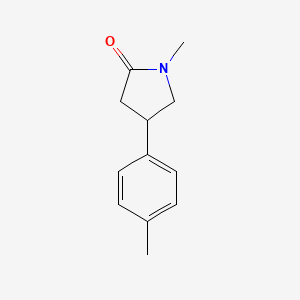
![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)
